4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
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Overview
Description
4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a chlorinating agent. For example, a mixture of compound 4 (100.9 g, 0.53 mol) and NH4OH (400 ml) in EtOH (300 ml) is stirred at 70°C for 24 hours in a sealed flask .
Industrial Production Methods
Industrial production methods for this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antiviral properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a tool in biological studies to understand the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
- (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
Uniqueness
4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a chlorine atom in the pyrrolo[2,3-d]pyrimidine core differentiates it from other similar compounds, potentially enhancing its stability and reactivity .
Properties
IUPAC Name |
4-chloro-5,5,7-trimethylpyrrolo[2,3-d]pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-9(2)5-6(10)11-4-12-7(5)13(3)8(9)14/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKGAYOVBAXDAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(N=CN=C2Cl)N(C1=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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